2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an imidazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 1,3-dimethyl-1H-pyrazole, isobutylamine, and 4-nitrobenzoyl chloride. The synthesis could involve steps such as condensation, cyclization, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group suggests potential activity in biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
- 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N6O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxoimidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H24N6O4S/c1-13(2)10-26-20(29)18(9-15-11-25(4)24-14(15)3)23-21(26)32-12-19(28)22-16-5-7-17(8-6-16)27(30)31/h5-9,11,13H,10,12H2,1-4H3,(H,22,28)/b18-9+ |
InChI Key |
LCMFWHDPCDYUHD-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC(C)C)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC(C)C)C |
Origin of Product |
United States |
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